2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate is a chemical compound with the molecular formula C31H23NO4 It is a derivative of benzoic acid and is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group and a 1,2,2-triphenylvinyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate ester group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Hydrolysis: The major products of hydrolysis are 4-(1,2,2-triphenylvinyl)benzoic acid and 2,5-dioxopyrrolidin-1-ol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it has been shown to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it can modulate the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is structurally similar and has been studied for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with potential anticonvulsant and analgesic properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate is unique due to the presence of the 1,2,2-triphenylvinyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(1,2,2-triphenylethenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO4/c33-27-20-21-28(34)32(27)36-31(35)26-18-16-25(17-19-26)30(24-14-8-3-9-15-24)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMHDDYZINMVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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